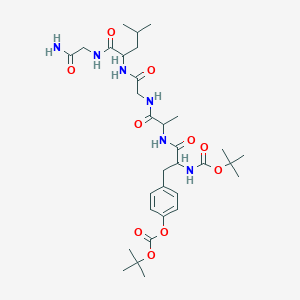
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide, also known as Boc-Tyr-Ala-Gly-Leu-Gly-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is not fully understood. However, it is believed to act as a competitive inhibitor of proteases and peptidases. The peptide can also interact with receptors and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases and peptidases, which play a crucial role in many biological processes. The peptide can also interact with receptors and proteins, leading to downstream signaling events. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its stability and solubility in aqueous solutions. The peptide is also relatively easy to synthesize using SPPS technique. However, one of the limitations of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its susceptibility to proteases and peptidases, which can degrade the peptide and affect its activity.
Orientations Futures
There are numerous future directions for the use of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 in scientific research. One potential application is in the development of novel protease inhibitors for the treatment of various diseases. The peptide can also be used as a tool for studying protein-protein interactions and receptor-ligand interactions. Further research is needed to fully understand the mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc protecting group is used to protect the N-terminal of the peptide, while the side chains of Tyr, Ala, Gly, and Leu are protected using tert-butoxycarbonyl (Boc) groups. The final product is obtained by cleaving the peptide from the solid support and removing the protecting groups.
Applications De Recherche Scientifique
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has numerous applications in scientific research. It is widely used as a substrate for enzymes such as proteases and peptidases. The peptide can also be used as a model compound for studying protein folding and stability. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been used as a tool for studying protein-protein interactions and receptor-ligand interactions.
Propriétés
IUPAC Name |
[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIRGSTEJPVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

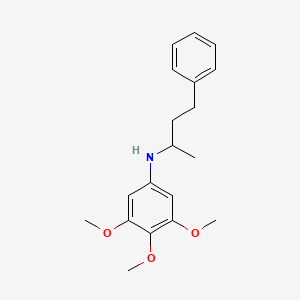

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)
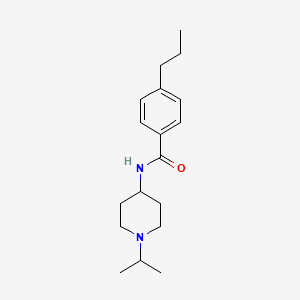
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)
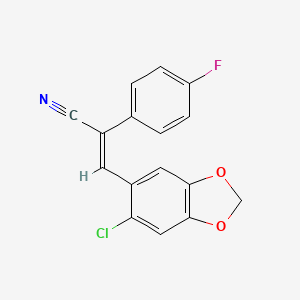
![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)
![1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5058391.png)
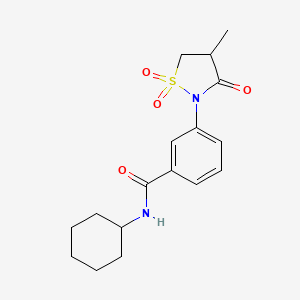
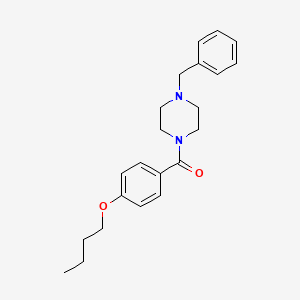

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)